1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18844340
Molecular Formula: C9H8F4S
Molecular Weight: 224.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F4S |
|---|---|
| Molecular Weight | 224.22 g/mol |
| IUPAC Name | 1-fluoro-4,5-dimethyl-2-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C9H8F4S/c1-5-3-7(10)8(4-6(5)2)14-9(11,12)13/h3-4H,1-2H3 |
| Standard InChI Key | DNFJMAYVRRSBBH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1C)SC(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Key Properties
The molecular formula of 1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene is C₉H₈F₄S, with a molecular weight of 240.22 g/mol. Key physical properties inferred from similar compounds include:
| Property | Value | Source Analogue |
|---|---|---|
| Density | ~1.3 g/cm³ | C₉H₉F₃ |
| Boiling Point | ~180–200°C (estimated) | C₉H₈F₄O |
| Melting Point | Not reported | — |
| LogP (Partition Coeff.) | ~3.9 (estimated) | C₇H₃BrF₄ |
The trifluoromethylthio group contributes significantly to the compound’s lipophilicity, enhancing its membrane permeability—a critical trait in drug design .
Spectroscopic Characteristics
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NMR: The fluorine atoms and -SCF₃ group would produce distinct signals:
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IR: Strong absorption bands for C-F (1100–1200 cm⁻¹) and S-CF₃ (700–750 cm⁻¹) .
Synthesis Pathways
Electrophilic Trifluoromethylthiolation
The trifluoromethylthio group is typically introduced via electrophilic substitution. A validated method involves N-trifluoromethylsulfanylaniline (PhNHSCF₃) with BF₃·Et₂O or triflic acid as promoters . For 1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene, the synthesis likely proceeds as:
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Starting Material: 1,2-Dimethyl-4-fluorobenzene.
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Reagent: PhNHSCF₃ (1.2 equiv), BF₃·Et₂O (2 equiv).
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Conditions: 0°C to 40°C, 12–24 hours.
Mechanism:
The reaction is para-selective relative to existing substituents, but steric effects from methyl groups may favor meta substitution .
Alternative Routes
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Cross-Coupling: Suzuki-Miyaura coupling using boronic acid derivatives and halogenated precursors (e.g., brominated intermediates similar to CAS 130723-13-6) .
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Functional Group Interconversion: Oxidation of -SH to -SCF₃ using (CF₃)₂Hg or CF₃I .
Physicochemical Properties and Reactivity
Solubility and Stability
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Solubility: Low in water (<0.1 mg/mL), high in organic solvents (e.g., dichloromethane, THF) .
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the -SCF₃ group. Storage at -20°C under inert atmosphere is recommended .
Reactivity Profile
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Electrophilic Substitution: The -SCF₃ group deactivates the ring, directing incoming electrophiles to meta positions. Example reactions:
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Oxidation: -SCF₃ can oxidize to -SO₂CF₃ under strong oxidizing conditions .
Applications in Pharmaceutical Chemistry
Role in Drug Design
The -SCF₃ group improves metabolic stability and bioavailability. Notable examples include:
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Anticancer Agents: Trifluoromethylthio-containing compounds inhibit kinase pathways .
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Antivirals: Enhanced cell penetration for RNA virus inhibitors .
Case Study: Analogue Synthesis
A structurally similar compound, 6-[5-fluoro-3-(trifluoromethyl)phenyl]-1,2-dihydro-2,2,4-trimethylquinoline, was synthesized via Suzuki coupling using 3-bromo-5-fluorobenzotrifluoride (CAS 130723-13-6) . This highlights the potential of 1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene as a coupling partner in palladium-catalyzed reactions.
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